molecular formula C16H14ClN3O B7787812 2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride

2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride

Cat. No.: B7787812
M. Wt: 299.75 g/mol
InChI Key: IMCNYJGVILQWQN-NWBUNABESA-N
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Description

2-[(1E)-[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride is a hydrazone derivative featuring a quinoline moiety linked via a hydrazone bridge to a phenolic group, with a hydrochloride counterion. The compound’s molecular formula is C₁₆H₁₄ClN₃O, and its calculated molecular weight is approximately 299.75 g/mol. The hydrazone group (–N=N–) and aromatic systems (quinoline and phenol) enable diverse intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence its crystallographic behavior and physicochemical properties.

Properties

IUPAC Name

2-[(E)-(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O.ClH/c20-15-9-2-1-5-13(15)11-18-19-14-8-3-6-12-7-4-10-17-16(12)14;/h1-11,19-20H;1H/b18-11+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCNYJGVILQWQN-NWBUNABESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC=CC3=C2[NH+]=CC=C3)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=CC=CC3=C2[NH+]=CC=C3)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride, also known as a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to detail the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17H15N3OHClC_{17}H_{15}N_{3}O\cdot HCl with a molecular weight of approximately 276.34 g/mol . The structure features a quinoline ring system linked to a hydrazine moiety, which is significant for its biological interactions.

Anticancer Activity

Several studies have evaluated the anticancer properties of quinoline derivatives, including those similar to this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Quinoline derivative AMCF-75.0Induction of apoptosis
Quinoline derivative BHT-293.5Inhibition of VEGFR-2
2-(Quinolin-8-yl)hydrazineA5494.2Sirtuin inhibition

The mechanism by which these compounds exert their effects often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression, such as VEGFR and sirtuins .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. Research indicates that compounds related to this compound exhibit significant antibacterial and antifungal activities:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans10

The observed antimicrobial activity is attributed to the ability of the quinoline nucleus to interact with microbial enzymes and disrupt cellular processes .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Quinoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:

CompoundCOX Inhibition (%) at 10 µM
Quinoline derivative C85%
Standard NSAID (Ibuprofen)90%

This inhibition suggests that compounds like this compound could serve as potential anti-inflammatory agents .

Case Studies

A notable study focused on the synthesis and evaluation of quinoline-based hydrazones demonstrated that these compounds possess significant cytotoxicity against various cancer cell lines. The study highlighted that structural modifications could enhance biological activity, emphasizing the importance of functional groups in determining efficacy .

Another research project explored the use of similar quinoline derivatives in drug repurposing efforts aimed at COX inhibition and anticancer applications. The findings indicated that certain derivatives exhibited comparable potency to established drugs while presenting lower toxicity profiles .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related hydrazones and quinoline derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
2-[(1E)-[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride C₁₆H₁₄ClN₃O 299.75 Quinolin-8-yl, phenol Hydrochloride salt; phenolic –OH enhances polarity; potential for H-bonding
8-[(E)-2-[1-(4-Fluorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride () C₁₇H₁₅ClFN₃ 315.78 Quinolin-8-yl, 4-fluorophenyl Fluorine substituent increases lipophilicity; reduced solubility in polar solvents
2-{(1E)-[(E)-2-(2,6-Dichlorobenzylidene)hydrazin-1-ylidene]methyl}phenol () C₁₄H₁₀Cl₂N₂O 299.15 2,6-Dichlorobenzylidene, phenol Electron-withdrawing Cl groups affect electronic density; Hirshfeld analysis reveals dominant H···Cl interactions
Phenylhydrazinium hydrochloride () C₆H₉ClN₂ 144.61 Phenylhydrazine Simple structure; high toxicity due to reactive hydrazine group
3-Ethyl-8-methylquinolin-2-amine hydrochloride () C₁₂H₁₆ClN₂ 229.72 Ethyl, methyl, amine Aliphatic substituents reduce aromatic interactions; basic amine group influences solubility

Key Observations:

  • The phenolic –OH in the target compound and ’s dichlorobenzylidene derivative enhances hydrogen-bonding capacity compared to non-phenolic analogues like ’s fluorophenyl compound.
  • The hydrochloride salt in the target compound and improves aqueous solubility relative to neutral hydrazones.

Crystallographic and Computational Studies

  • Compound : Hirshfeld surface analysis identified Cl···H (27.2%) and O···H (11.3%) interactions as dominant, suggesting similar intermolecular forces may govern the target compound’s crystal packing .

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